molecular formula C18H19N3O B3087231 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 1171896-46-0

1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B3087231
CAS No.: 1171896-46-0
M. Wt: 293.4 g/mol
InChI Key: SYTGMQNAUSQPOF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anti-inflammatory agents. This compound belongs to the pyrazole class of heterocycles, which are known to target key inflammatory pathways. While classical non-steroidal anti-inflammatory drugs (NSAIDs) act on cyclooxygenase (COX) enzymes, advanced research is focused on targets further downstream in the inflammatory cascade . Specifically, pyrazole derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) . p38α MAPK is a serine/threonine kinase that plays a central role in the transcriptional regulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) . By inhibiting this kinase, research compounds in this class can potentially suppress the overproduction of these cytokines, which is a key mechanism in pathologies including rheumatoid arthritis, inflammatory bowel disease, and psoriasis . Furthermore, pyrazole cores are frequently investigated for their secondary pharmacological activities. Certain analogues demonstrate considerable antioxidant potential, acting as free radical scavengers in models like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, which is relevant for studying oxidative stress-related damage . The structural features of this amine-functionalized pyrazole make it a valuable intermediate for further chemical exploration and a candidate for profiling in high-throughput screening campaigns aimed at inflammatory and oxidative stress models.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-5-(2-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-6-8-13(2)18(12)21-17(19)11-15(20-21)14-9-4-5-10-16(14)22-3/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTGMQNAUSQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=N2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylphenylhydrazine with 2-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its biological activities, it is explored for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications where pyrazole derivatives are required.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Pyrazole-5-amine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a structural and functional comparison of the target compound with analogous molecules:

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Key Structural Differences Implications References
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl (1), phenyl (3) Methoxy at para vs. ortho position Altered hydrogen bonding and solubility
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2,4-Difluorophenyl (1), methyl (3) Fluorine (electron-withdrawing) vs. methoxy Increased metabolic stability
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine 3,5-Dimethoxyphenyl (3) Dual methoxy groups vs. single methoxy Enhanced steric hindrance and π-donor capacity
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (1), methyl (3) Lack of methoxy group Reduced hydrogen-bonding potential

Key Observations :

  • Methoxy Position : The target compound’s ortho-methoxy group (2-methoxyphenyl) may restrict rotational freedom compared to para-methoxy derivatives, influencing receptor binding .
  • Electron-Drawing vs.
  • Steric Effects : The 2,6-dimethylphenyl group in the target compound creates a sterically hindered environment, which may limit off-target interactions compared to smaller substituents like methyl or single methoxy groups .
Physicochemical Properties
Property Target Compound 1-(4-Methoxyphenyl)-3-phenyl Derivative 3-(3,5-Dimethoxyphenyl) Derivative
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 3 5

Analysis :

  • The target compound’s higher LogP compared to the 4-methoxyphenyl analog suggests greater lipophilicity, which may improve membrane permeability.

Biological Activity

1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O, with a molecular weight of 295.36 g/mol. The compound features a pyrazole core substituted with two aromatic groups, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds similar to this pyrazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHT-294.5
Compound BMCF-78.0
This compoundA549 (Lung)6.7

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vitro assays demonstrated that certain pyrazole derivatives reduced prostaglandin E2 production in activated macrophages .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation pathways.
  • Cell Cycle Arrest : Studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrazoles have been reported to modulate oxidative stress levels within cells, contributing to their anticancer effects.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of various pyrazole derivatives, including the target compound. The results indicated that treatment with the compound led to significant decreases in cell viability across multiple cancer types, particularly in ovarian and lung cancers .

In Vivo Studies

In vivo studies using animal models have also shown promise for the compound's efficacy in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with α,β-unsaturated carbonyl precursors. Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions are critical for regioselectivity. For example, using 2-methoxyphenylhydrazine and a diketone derivative under reflux in ethanol yields the pyrazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
  • Key Variables : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reactants. Lower yields (<50%) are observed in non-polar solvents due to incomplete cyclization .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?

  • NMR : <sup>1</sup>H NMR should show characteristic signals:

  • δ 2.2–2.5 ppm (singlet, 6H for 2,6-dimethylphenyl CH3).
  • δ 3.8 ppm (singlet, OCH3).
  • δ 5.5–6.5 ppm (pyrazole ring protons) .
    • MS : Molecular ion peak at m/z 307 (C18H19N3O) with fragmentation patterns confirming substituents .
    • IR : Stretching vibrations at 1600–1650 cm<sup>−1</sup> (C=N) and 1250 cm<sup>−1</sup> (C-O of methoxy) .

Q. What are the documented biological activities of this compound, and what assays validate these findings?

  • Antimicrobial Activity : MIC values against E. coli (25 µg/mL) and S. aureus (50 µg/mL) via broth microdilution assays .
  • Mechanistic Insights : Likely targets bacterial membrane proteins or DNA gyrase, inferred from structural analogs .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) affect bioactivity and solubility?

  • SAR Analysis : Replacing the 2-methoxy group with ethoxy increases lipophilicity (logP from 3.2 to 3.8) but reduces aqueous solubility (from 0.5 mg/mL to 0.2 mg/mL). Bioactivity against Gram-negative bacteria improves due to enhanced membrane penetration .
  • Experimental Design : Synthesize analogs via nucleophilic substitution, then compare logP (HPLC) and MIC values .

Q. How can conflicting data on thermal stability be resolved?

  • Contradictory Evidence : Some studies report decomposition at 170°C , while others note stability up to 200°C .
  • Resolution : Perform thermogravimetric analysis (TGA) under inert (N2) vs. oxidative (air) conditions. Degradation in air occurs at lower temperatures due to oxidation of the methoxy group .

Q. What computational methods predict binding affinities to biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). The pyrazole amine forms hydrogen bonds with Asp73 and hydrophobic interactions with Val71 .
  • Validation : Correlate docking scores (ΔG < −7 kcal/mol) with experimental MIC values .

Q. How does crystallography inform conformational analysis of the pyrazole core?

  • X-ray Diffraction : Dihedral angles between the pyrazole ring and 2,6-dimethylphenyl (16.8°) vs. 2-methoxyphenyl (48.9°) groups reveal steric hindrance influencing receptor binding .
  • Implications : Planar conformations enhance π-π stacking with aromatic residues in target proteins .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • By-Products : Oxidized derivatives (e.g., pyrazole N-oxide) form under prolonged heating.
  • Optimization : Use inert atmosphere (Ar), reduce reaction time to 4–6 hours, and add antioxidants (e.g., BHT) .

Key Research Gaps

  • Cytotoxicity Profiling : Limited data on mammalian cell lines (e.g., IC50 in HEK293).
  • In Vivo Efficacy : Pharmacokinetic studies (e.g., bioavailability, half-life) are absent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
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1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.